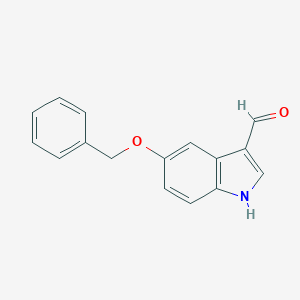

5-Benzyloxyindole-3-carboxaldehyde

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Organic Synthesis

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer achieved the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed a formula for the parent compound. wikipedia.org The late 19th century saw certain indole derivatives become important dyestuffs. wikipedia.org However, it was in the 1930s that interest in indole and its derivatives intensified, as their presence was discovered in many vital alkaloids, such as tryptophan and auxins. wikipedia.org This discovery cemented the role of the indole scaffold as a critical component in numerous biologically active compounds and has remained an active area of research ever since. wikipedia.orgijpsjournal.com

Historically, the synthesis of indole derivatives has been a central theme in organic chemistry. The Fischer indole synthesis, developed in 1883 by Emil Fischer, remains one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.org Another significant contribution is the Leimgruber–Batcho indole synthesis, which is highly efficient and widely used in the pharmaceutical industry for creating specifically substituted indoles. wikipedia.org The versatility of the indole ring, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, allows it to serve as a building block for a vast array of natural products and synthetic molecules with significant therapeutic value. ijpsjournal.comcreative-proteomics.com

Overview of Indole-3-carboxaldehydes as Key Synthetic Intermediates

Within the extensive family of indole derivatives, indole-3-carboxaldehydes are particularly valuable as synthetic intermediates. ekb.egresearchgate.net Their importance stems from the reactivity of the aldehyde group at the 3-position of the indole ring, which readily participates in various chemical transformations. researchgate.net This functional group can be easily converted into other functionalities, making indole-3-carboxaldehydes crucial starting materials for the synthesis of more complex molecules. researchgate.net

These compounds serve as precursors for a wide range of biologically active molecules, including those with antitumor, antidepressant, antimicrobial, antiviral, and anti-inflammatory properties. ekb.eg For instance, they are used in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators, as well as inhibitors of various enzymes and proteins implicated in diseases. sigmaaldrich.com The ability of the carbonyl group to undergo C-C and C-N bond-forming reactions and reductions makes indole-3-carboxaldehydes versatile platforms for constructing diverse heterocyclic derivatives. researchgate.net

Importance of 5-Benzyloxyindole-3-carboxaldehyde in Contemporary Chemical Research

This compound, a specific derivative of indole-3-carboxaldehyde (B46971), has emerged as a compound of significant interest in modern chemical research. chemimpex.com Its unique structure, featuring a benzyloxy group at the 5-position and an aldehyde at the 3-position, makes it a valuable and versatile intermediate in organic synthesis and medicinal chemistry. chemimpex.comontosight.ai

Role as a Versatile Building Block for Diverse Chemical Entities

The chemical architecture of this compound makes it an ideal building block for the synthesis of a wide array of chemical entities. chemimpex.com The presence of the reactive aldehyde group, coupled with the benzyloxy substituent, allows for a multitude of chemical modifications. This versatility enables chemists to construct complex molecular frameworks with tailored properties. chemimpex.comumn.edu The stability and reactivity of this compound facilitate its use in designing intricate molecular structures for various applications. chemimpex.com

Applications in Pharmaceutical and Agrochemical Development

In the realm of pharmaceutical research, this compound is explored for its potential in developing new therapeutic agents. chemimpex.com It serves as a key intermediate in the synthesis of indole-based compounds that exhibit a range of biological activities, including anticancer and anti-inflammatory properties. chemimpex.com The indole scaffold itself is known for a wide spectrum of bioactivities, such as anticancer, antimicrobial, and neuroprotective effects, making its derivatives, including those synthesized from this compound, promising candidates for drug discovery. ontosight.ai Its applications also extend to the agrochemical field, where it is utilized in the development of novel compounds. chemimpex.com It has been noted as an antibacterial agent in some contexts. theclinivex.com

Utility in Materials Science and Biochemical Studies

The utility of this compound is not limited to the life sciences. In materials science, this compound can be incorporated into materials for organic light-emitting diodes (OLEDs) to enhance their light emission efficiency. chemimpex.com Furthermore, it can be modified to create fluorescent probes for use in biological imaging, aiding researchers in visualizing cellular processes. chemimpex.com In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways, offering insights into biological functions and disease mechanisms. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGNUBADRQIDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219785 | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6953-22-6 | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6953-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 5 Benzyloxyindole 3 Carboxaldehyde

Synthetic Methodologies for 5-Benzyloxyindole-3-carboxaldehyde

The synthesis of this compound primarily relies on the formylation of the pre-formed 5-benzyloxyindole (B140440) scaffold. The choice of synthetic method is crucial for achieving high yield and regioselectivity.

Classical Approaches for Indole-3-carboxaldehyde (B46971) Formation

The introduction of a formyl (-CHO) group onto an indole (B1671886) ring is a fundamental transformation in heterocyclic chemistry. The Vilsmeier-Haack reaction stands out as the most common and efficient method for this purpose. semanticscholar.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgsid.ir The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic species known as the Vilsmeier reagent, which is a chloroiminium salt. cambridge.orgwikipedia.orgjk-sci.com

The mechanism involves the attack of the electron-rich indole ring on the Vilsmeier reagent. jk-sci.com Indoles, being highly electron-rich heterocycles, are excellent substrates for this reaction. wikipedia.org The electrophilic substitution preferentially occurs at the C-3 position of the indole nucleus, which is the most nucleophilic site. cambridge.orgrsc.org The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final indole-3-carboxaldehyde. organic-chemistry.orgwikipedia.org The reaction of 5-benzyloxyindole with the Vilsmeier reagent thus provides a direct route to this compound.

While the classical Vilsmeier-Haack reaction is effective, various modifications have been developed to improve yields and adapt the reaction for a wider range of substituted indoles. These improvements often involve adjusting reaction conditions or using alternative reagents. For instance, the synthesis of various substituted indole-3-carboxaldehydes can be achieved from appropriately substituted anilines via a Vilsmeier-type reaction, demonstrating the versatility of this approach. google.com

One common strategy involves a two-step synthesis where the Vilsmeier-Haack reaction is the initial step. For example, commercially available indoles can be treated with DMF and POCl₃ to produce the 3-formylindole intermediate, which can then undergo further reactions, such as N-alkylation or N-arylsulfonation, to create a diverse library of substituted indole-3-carboxaldehydes. researchgate.net Reaction conditions, such as temperature and duration, are optimized based on the specific substrate. For example, syntheses of 5-fluoro, 5-chloro, and 5-methyl-1H-indole-3-carbaldehyde from the corresponding anilines involve heating to 85 °C for several hours after the initial formation of the Vilsmeier adduct at low temperatures. google.com

| Starting Material (Substituted Aniline) | Product (Substituted Indole-3-carboxaldehyde) | Yield | Reference |

| 4-fluoro-2-methyl-aniline | 5-fluoro-1H-indole-3-carbaldehyde | Not specified | google.com |

| 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carbaldehyde | 90% | google.com |

| 2,4-dimethyl-aniline | 5-methyl-1H-indole-3-carbaldehyde | 88% | google.com |

| 4-amino-3-methylphenol | 5-hydroxy-1H-indole-3-carbaldehyde | 92% | google.com |

Alternative Synthetic Routes for this compound

Beyond the Vilsmeier-Haack reaction, other synthetic strategies exist for constructing the indole nucleus itself, which can be adapted to produce 5-substituted indoles. One notable method starts with substituted anilines and proceeds through the cyclization of α-anilino acetaldehyde (B116499) acetals. luc.edu This route is particularly suitable for preparing 5-substituted indoles where the regioselectivity is fixed by the starting aniline (B41778). luc.edu

Another classical approach is the Gassman indole synthesis, which involves a one-pot reaction of an aniline with a hypohalite and base to form a 3-thioalkoxyindole, which can then be desulfurized to the desired indole. luc.edu While the Fischer indole synthesis is a cornerstone of indole chemistry, it is generally not applicable for preparing 2,3-unsubstituted indoles and requires specific arylhydrazone precursors that may not be readily available. luc.edu

Considerations for Regioselectivity in Indole Functionalization

Regioselectivity is a critical consideration in indole chemistry due to the multiple nucleophilic sites on the indole ring. For electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, the C-3 position is overwhelmingly favored due to its higher electron density, leading to high regioselectivity for indole-3-aldehydes. cambridge.orgrsc.org The general order of susceptibility of the indole nucleus to electrophiles is C-3 > N-1 > C-2. rsc.org

However, the regioselectivity can be influenced by several factors, including the nature of the substituent on the indole nitrogen, the specific electrophile, and the reaction conditions. beilstein-journals.org For example, protecting the indole nitrogen with an electron-withdrawing group can decrease the nucleophilicity at the C-3 position, potentially favoring substitution at other positions. beilstein-journals.org In other types of reactions, such as the dehydrogenative alkylation of indolines, the choice of solvent can direct the reaction to yield either C-3 or N-alkylated indoles using the same catalyst. organic-chemistry.org In the Fischer indole synthesis, the regioselectivity is influenced by the electronic properties of substituents on the arylhydrazone, with electron-withdrawing groups capable of destabilizing certain reaction pathways. nih.gov

Chemical Transformations and Derivatizations of this compound

As a versatile intermediate, this compound serves as a building block for a wide array of more complex indole derivatives. chemimpex.com The aldehyde group at the C-3 position is a key functional handle for various chemical transformations.

The aldehyde can undergo condensation reactions with nitroparaffins to form 3-(2'-nitrovinyl)indoles. These intermediates can then be readily reduced, for example with lithium aluminium hydride, to produce substituted tryptamines, a class of compounds with significant biological activity. researchgate.net The aldehyde functionality is also a precursor for the synthesis of di- and tri-indolylmethanes through electrophilic substitution reactions with other indole molecules. semanticscholar.org Furthermore, the compound is utilized in the synthesis of specialized research tools, such as fluorescent probes for biological imaging. chemimpex.com Its role as a key intermediate extends to the synthesis of diverse indole derivatives explored for potential use as pharmaceuticals and agrochemicals. chemimpex.com

Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a primary site for synthetic modification, enabling chain extension and functional group transformation.

Condensation reactions are a cornerstone of synthetic strategies employing this compound, facilitating the formation of carbon-carbon bonds and the construction of larger, more complex molecules.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction typically involves the base-catalyzed reaction between an aromatic aldehyde and a ketone. In the context of this compound, it serves as the aromatic aldehyde component, reacting with various ketones to yield indole-based chalcones. These resulting chalcones are of significant interest due to their potential biological activities.

The reaction is often catalyzed by a base such as sodium hydroxide (B78521) or piperidine (B6355638). For instance, the condensation of this compound with an appropriate ketone in the presence of a catalyst like piperidine leads to the formation of the corresponding indole-chalcone. The general success of the Claisen-Schmidt condensation makes it a valuable tool for creating a library of diverse indole-chalcone derivatives.

A specific application of the Claisen-Schmidt condensation is the reaction of this compound with acetyl-pyridines and acetophenones. These reactions yield indole-chalcones with varied aromatic substituents, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry.

A documented example is the reaction of this compound with 4-acetyl-pyridine in anhydrous methanol, catalyzed by piperidine. This specific condensation highlights the utility of this method in creating hybrid molecules that incorporate both the indole and pyridine (B92270) scaffolds. Similarly, reactions with various substituted acetophenones can be performed to generate a diverse range of indole-chalcones.

Table 1: Synthesis of an Indole-Chalcone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 4-Acetyl-pyridine | Piperidine | (E)-1-(pyridin-4-yl)-3-(5-(benzyloxy)-1H-indol-3-yl)prop-2-en-1-one |

This table is based on the reaction described in the literature, where specific yields were also reported.

The aldehyde functionality of this compound can be readily reduced to a methyl group, leading to the formation of skatole (3-methylindole) derivatives. This transformation is typically achieved using hydride-reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes. However, for the complete reduction of the aldehyde in this compound to a methyl group to form 5-benzyloxyskatole, the reducing power of sodium borohydride is often enhanced. This is achieved by using a palladium-charcoal (Pd-C) catalyst in conjunction with NaBH₄.

A reported procedure involves treating this compound with sodium borohydride and 10% palladium-charcoal in isopropanol (B130326) under reflux conditions. This method effectively yields 5-benzyloxyskatole.

Table 2: Reduction of this compound with Sodium Borohydride

| Starting Material | Reagents | Solvent | Product |

| This compound | Sodium Borohydride, 10% Palladium-Charcoal | Isopropanol | 5-Benzyloxyskatole |

This table outlines the key components of the reduction reaction as described in scientific literature.

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride and is also capable of reducing the aldehyde group of this compound. This strong hydride donor can convert the aldehyde directly to the corresponding methyl group, thus forming 5-benzyloxyskatole. The use of LiAlH₄ provides an alternative and effective route for the synthesis of benzyloxyskatole derivatives from their corresponding carboxaldehydes.

Dithioacetal Formation

The aldehyde functional group at the C-3 position of this compound can be converted into a dithioacetal. This transformation is a common protecting group strategy for aldehydes and also serves as a precursor for umpolung reactivity (reversal of polarity). The reaction typically involves treating the aldehyde with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis acid catalyst. The resulting product is a 1,3-dithiane (B146892) derivative, which is stable under various reaction conditions but can be readily converted back to the aldehyde.

Table 1: Dithioacetal Formation

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | 2-(5-(Benzyloxy)-1H-indol-3-yl)-1,3-dithiane |

Reductive Alkylation with Amines

Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines. For this compound, this one-pot reaction proceeds by first reacting the aldehyde with a primary or secondary amine to form an intermediate imine or iminium salt, respectively. This intermediate is then reduced in situ, without being isolated, by a reducing agent such as sodium borohydride (NaBH₄) to yield the corresponding amine. arkat-usa.org The process is an efficient way to introduce diverse amine-containing substituents at the 3-position of the indole scaffold. arkat-usa.org The choice of solvent and the use of an acid catalyst like acetic acid can be crucial for optimizing the formation of the iminium salt intermediate prior to reduction. arkat-usa.org

Table 2: Reductive Alkylation Examples

| Amine Reactant | Reducing Agent | Product |

|---|---|---|

| Morpholine | Sodium Borohydride | 4-((5-(Benzyloxy)-1H-indol-3-yl)methyl)morpholine |

| Benzylamine | Sodium Borohydride | N-Benzyl-1-(5-(benzyloxy)-1H-indol-3-yl)methanamine |

| Dimethylamine | Sodium Triacetoxyborohydride | (5-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |

Modifications of the Indole Nitrogen (N-protection, alkylation)

The nitrogen atom of the indole ring is nucleophilic and can participate in various reactions. To prevent unwanted side reactions during synthesis, it is often protected. Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl) or carbamates (e.g., Boc).

Alternatively, the indole nitrogen can be intentionally functionalized through N-alkylation. This reaction is typically carried out by treating the N-H indole with a base, such as potassium carbonate (K₂CO₃), to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com This process allows for the introduction of various substituents onto the indole nitrogen, which can significantly alter the molecule's properties. The selection between different possible reaction sites, such as N-alkylation, can be a challenge in heterocyclic chemistry, sometimes leading to a mixture of products. mdpi.comrsc.org

Table 3: N-Alkylation of the Indole Ring

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl Iodide | K₂CO₃ | 5-(Benzyloxy)-1-methyl-1H-indole-3-carboxaldehyde |

| Benzyl Bromide | NaH | 1-Benzyl-5-(benzyloxy)-1H-indole-3-carboxaldehyde |

| Ethyl Bromoacetate | K₂CO₃ | Ethyl 2-(5-(benzyloxy)-3-formyl-1H-indol-1-yl)acetate |

Functionalization at the 5-Position of the Indole Ring

The benzyloxy group (-OCH₂Ph) at the 5-position serves as a stable ether linkage that can be selectively cleaved to reveal a hydroxyl group (-OH). This deprotection step is a key functionalization, as the resulting 5-hydroxyindole (B134679) derivative is a common pharmacophore and a precursor for further modifications, such as etherification or esterification. The most common method for cleaving the benzyl ether is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst, which selectively removes the benzyl group to yield 5-hydroxyindole-3-carboxaldehyde.

Table 4: Debenzylation at the 5-Position

| Reactant | Reagents | Product |

|---|---|---|

| This compound | H₂, Palladium on Carbon (Pd/C) | 5-Hydroxy-1H-indole-3-carboxaldehyde |

Synthesis of Merocyanine (B1260669) Dyes from this compound

Merocyanine dyes are a class of polymethine dyes characterized by a donor-acceptor structure, which gives them interesting solvatochromic and photophysical properties. researchgate.net this compound can serve as a key building block for these dyes. In a typical synthesis, the aldehyde group undergoes a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as a pyrazolone (B3327878) or rhodanine (B49660) derivative. researchgate.net This reaction, often catalyzed by a base like piperidine, forms a new carbon-carbon double bond and extends the conjugated π-system, creating the characteristic chromophore of the merocyanine dye. The indole moiety acts as the electron donor part of the dye molecule.

Table 5: Merocyanine Dye Synthesis

| Aldehyde | Active Methylene Compound | Resulting Dye Structure (General) |

|---|---|---|

| This compound | 1,3-Dimethylbarbituric Acid | A merocyanine dye incorporating the 5-benzyloxyindole and dimethylbarbituric acid moieties |

| This compound | N-Ethylrhodanine | A merocyanine dye incorporating the 5-benzyloxyindole and N-ethylrhodanine moieties |

Medicinal Chemistry and Biological Activity of 5 Benzyloxyindole 3 Carboxaldehyde and Its Derivatives

Pharmacological Research and Therapeutic Potential

Development of Bioactive Molecules and Pharmaceuticals

5-Benzyloxyindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals. ontosight.aichemimpex.com Its indole (B1671886) framework, featuring a benzyloxy group at the 5-position and an aldehyde at the 3-position, provides a versatile scaffold for chemical modifications. ontosight.ai This structural versatility allows for the development of complex molecules with potential pharmacological activities. ontosight.ai The indole core itself is a well-recognized motif in numerous biologically active compounds, contributing to its significance in drug discovery. ontosight.ainih.gov

Researchers utilize this compound as a starting material to create diverse indole derivatives. These derivatives are explored for their potential applications in various fields, including pharmaceuticals and agrochemicals. chemimpex.com The stability and reactivity of this compound facilitate the design of intricate molecular structures, making it an essential tool for chemists engaged in innovative research and the development of new products. chemimpex.com Its application spans across several areas of drug discovery, notably in oncology, neurology, and the study of infectious diseases. ontosight.ai

The synthesis of these derivatives often involves modifications to the indole ring, such as alkylation, arylation, or halogenation, and transformations of the aldehyde group through reactions like aldol, Claisen, or Knoevenagel condensations. nih.gov Furthermore, molecular hybridization techniques that combine the this compound scaffold with other known bioactive compounds like coumarins, chalcones, triazoles, and thiophenes are employed to generate novel molecules with enhanced or new biological activities. nih.gov

Exploration for Potential Therapeutic Effects in Various Disorders

The derivatives of this compound are actively investigated for their potential therapeutic benefits across a spectrum of disorders. ontosight.ai The inherent bioactivity of the indole nucleus makes these compounds promising candidates for drug development. ontosight.ai Research has particularly focused on their potential in oncology and for neurological disorders. chemimpex.com

The broad range of biological activities associated with indole derivatives, including those synthesized from this compound, underscores their therapeutic potential. These activities encompass anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties. nih.gov The exploration of these compounds involves evaluating their ability to modulate the activity of key enzymes or receptors implicated in various disease pathways. ontosight.ai This targeted approach aims to identify novel therapeutic agents for a wide range of medical conditions.

Specific Biological Activities

Anticancer and Anti-inflammatory Properties of Indole-Based Compounds

The indole scaffold, a core component of this compound, is a recognized pharmacophore with significant anticancer and anti-inflammatory properties. ontosight.aichemimpex.com Derivatives of indole-3-carboxaldehyde (B46971) have demonstrated a wide array of biological activities, including notable anti-inflammatory and anticancer effects. nih.gov

In the realm of anti-inflammatory research, various indole derivatives have been synthesized and evaluated. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced RAW264.7 cells. nih.gov Specifically, compound 13b from this series exhibited potent anti-inflammatory activity with low toxicity. nih.gov Similarly, certain quinoxaline (B1680401) derivatives have demonstrated both anti-inflammatory and analgesic properties by reducing leukocyte migration and levels of IL-1β and TNF-α. nih.gov Furthermore, novel boronic chalcones have been developed as dual-action agents, exhibiting both anticancer and anti-inflammatory effects by significantly reducing pro-inflammatory cytokine levels. mdpi.com Other studies on benzimidazole (B57391) derivatives have also reported anti-inflammatory activity comparable to standard drugs like ibuprofen. sigmaaldrich.com

From an anticancer perspective, indole-based compounds have shown considerable promise. Quinoxaline derivatives, for example, have been found to reduce the viability of HT-29 colon cancer cells and induce apoptosis. nih.gov Boronic chalcones have displayed cytotoxicity against squamous cell carcinoma cells, inducing cell death via necrosis. mdpi.com Additionally, certain benzimidazole derivatives have exhibited good anticancer activity against various human cancer cell lines, including ovarian, breast, and central nervous system cancers. sigmaaldrich.com The cytotoxic activity of synthesized compounds is often evaluated using assays like the MTT assay on cancer cell lines. mdpi.com

Table 1: Investigated Anti-inflammatory and Anticancer Activities of Indole-Based Compounds

| Compound Class | Specific Derivatives | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Compound 13b | Anti-inflammatory | Potent inhibition of NO, IL-6, and TNF-α production. | nih.gov |

| Quinoxalines | DEQX, OAQX | Anticancer, Anti-inflammatory | Reduced HT-29 cell viability, induced apoptosis, decreased leukocyte migration and pro-inflammatory cytokines. | nih.gov |

| Boronic Chalcones | Compound 5 | Anticancer, Anti-inflammatory | Cytotoxic to SCC-25 cells, reduced pro-inflammatory cytokine levels. | mdpi.com |

| Benzimidazoles | Compounds 3b, 3c, 7c | Anti-inflammatory, Anticancer | Anti-inflammatory activity comparable to ibuprofen; anticancer activity against various cell lines. | sigmaaldrich.com |

| N-substituted saccharins | Esters (3b, f), Nitrile (2) | Antioxidant, Cytotoxic | Showed excellent antioxidant activity and cytotoxic effects on hepatic cancer cells. | mdpi.com |

Antimycobacterial Activity, particularly against Mycobacterium tuberculosis

Derivatives of this compound are subjects of research for their potential antimycobacterial activity, with a particular focus on Mycobacterium tuberculosis, the causative agent of tuberculosis. While direct studies on this compound itself are limited in the provided results, the broader class of indole and related heterocyclic compounds has shown promise.

Research has demonstrated that various derivatives of arylcarbonyloxyaminopropanols possess antituberculotic activity in vitro. researchgate.net The antimycobacterial efficacy of these compounds was found to increase with their lipophilicity. researchgate.net Similarly, benzaldehyde- and salicylaldehyde-S-benzylisothiosemicarbazones have exhibited moderate to high in vitro activity against Mycobacterium tuberculosis, as well as other mycobacterial species like Mycobacterium avium and Mycobacterium kansasii. nih.gov

The general strategy in developing new antimycobacterial agents often involves synthesizing derivatives of known active scaffolds. For instance, studies on efflux pump inhibitors have been conducted to enhance the efficacy of existing antitubercular drugs against clinical isolates of Mycobacterium tuberculosis. nih.gov This highlights the ongoing search for novel compounds and mechanisms to combat tuberculosis.

Table 2: Antimycobacterial Activity of Related Compound Classes

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Arylcarbonyloxyaminopropanols | Mycobacterium tuberculosis, M. avium, M. kansasii | In vitro antituberculotic activity increased with lipophilicity. | researchgate.net |

| Benzaldehyde- and salicylaldehyde-S-benzylisothiosemicarbazones | Mycobacterium tuberculosis, M. avium, M. kansasii | Moderate to high in vitro antimycobacterial activity. | nih.gov |

| Efflux Pump Inhibitors | Mycobacterium tuberculosis | Investigated to enhance the activity of antitubercular agents against clinical isolates. | nih.gov |

Antiviral and Antibacterial Research Applications

The indole scaffold present in this compound is a key feature in compounds explored for their antiviral and antibacterial properties. nih.gov While specific antiviral or antibacterial studies on this compound were not detailed in the provided search results, the broader class of indole derivatives has been extensively investigated.

In antiviral research, a derivative of indol-3-carboxylic acid demonstrated in vitro activity against SARS-CoV-2, the virus responsible for COVID-19. actanaturae.ru This highlights the potential of the indole core in the development of antiviral agents.

In the antibacterial domain, a variety of heterocyclic compounds containing the indole or similar motifs have been synthesized and tested. For example, a series of 5-halogenomethylsulfonylbenzimidazole and benzotriazole (B28993) derivatives were synthesized and showed potential as antibacterial agents against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Indole-3-aldehyde hydrazide/hydrazone derivatives have also been evaluated for their in vitro antimicrobial activities against a panel of microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net Furthermore, new quinoxaline derivatives have been synthesized and screened for their antimicrobial activity, with some showing promise as better antimicrobial agents. mdpi.com

Table 3: Antiviral and Antibacterial Research on Indole-Related Compounds

| Compound Class | Activity Type | Target(s) | Key Findings | Reference |

|---|---|---|---|---|

| Indol-3-carboxylic acid derivative | Antiviral | SARS-CoV-2 | Showed in vitro activity against the virus. | actanaturae.ru |

| 5-Halogenomethylsulfonyl-benzimidazoles/benzotriazoles | Antibacterial | Gram-positive and Gram-negative bacteria, including MRSA | Demonstrated potential as antibacterial agents. | researchgate.net |

| Indole-3-aldehyde hydrazide/hydrazones | Antimicrobial | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | Possessed a broad spectrum of activity. | researchgate.net |

| Quinoxaline derivatives | Antimicrobial | Various microbes | Synthesized in the hope of obtaining better antimicrobial agents. | mdpi.com |

Inhibition of Renal Cells

The indole nucleus is a core component of several compounds investigated for their effects on renal cells, particularly in the context of renal cell carcinoma (RCC). Sunitinib, a multi-targeted tyrosine kinase inhibitor featuring an indole scaffold, is a prime example of a clinically approved drug for the treatment of advanced RCC. nih.govnih.gov Its mechanism involves inhibiting critical receptors like VEGFR and PDGFR, which are often overexpressed in this type of cancer. nih.govnih.gov

Research into novel indole derivatives continues to yield promising results. For instance, a series of designed indole-pyrimidine conjugates, developed by linking a 5-hydroxyindole (B134679) derivative with dichloropyrimidine and various amines, has demonstrated considerable inhibitory properties against VEGFR-2, a key mediator in angiogenesis essential for tumor growth. nih.gov Furthermore, the development of indole-based hybrids has led to compounds with high potency and selectivity. One study identified a novel indole-triazole derivative, compound 9p, which exhibited powerful antiproliferative effects against cancer cells. rsc.org Notably, this compound showed no significant cytotoxic activity toward normal human embryonic kidney cells (HEK-293), highlighting its potential as a selective anticancer agent that spares healthy renal tissue. rsc.org The broader class of tryptophan-derived indoles is also under investigation, with some, like indole-3-carboxaldehyde, being explored as potential biomarkers for acute kidney injury. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents on the indole core and associated chemical moieties. Structure-Activity Relationship (SAR) studies are crucial in elucidating these connections to guide the design of more potent and selective therapeutic agents. nih.gov

Influence of Substituents on Biological Activity

The modification of the indole scaffold is a key strategy in medicinal chemistry, as the indole moiety is found in numerous biologically active molecules. researchgate.netchula.ac.th SAR studies have established clear correlations between the substitution pattern of the indole core and its interaction with biological targets. mdpi.com

When a pyridine (B92270) ring is incorporated into an indole derivative, its nitrogen atom significantly alters the molecule's electronic properties and potential for interaction. The pyridine nitrogen makes the ring more polar and capable of forming hydrogen bonds, which can improve aqueous solubility and metabolic stability. nih.gov The position of the nitrogen atom dictates the electronic distribution across the pyridine ring, influencing how and where other substituents can be added and how the molecule interacts with target proteins. nih.gov Studies on pyridine derivatives have shown that the placement of functional groups is critical for their biological effects; for example, the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups have been found to enhance antiproliferative activity against cancer cell lines. nih.gov This underscores the strategic importance of the nitrogen's location in designing potent indole-pyridine hybrids.

The C5 position of the indole ring is a critical site for substitution to modulate biological activity. The introduction of a benzoyl group, or the related benzophenone (B1666685) scaffold, has been explored in the synthesis of indole derivatives, resulting in compounds with notable anticancer and antimicrobial activities. researchgate.net Similarly, the presence of a hydroxyl group at various positions on the indole's benzene (B151609) ring is a feature of many biologically significant molecules, including the neurotransmitter serotonin (B10506). nih.gov The introduction of a methoxy group at the C5 position has also been shown to be a viable strategy in developing active compounds.

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the indole scaffold is a well-established strategy for enhancing biological activity. The presence of halogen derivatives at the C5 or C7 position of the indole's aromatic ring has been shown to affect cytotoxicity. mdpi.com Studies on indole-3-carboxylic acid have revealed that the type of halogen and its substitution position have a significant impact on the molecule's crystal structure and intermolecular interactions. rsc.org In other heterocyclic systems, it has been demonstrated that substitution with halogen atoms can increase the binding affinity for proteins like human serum albumin. researchgate.net This affinity was observed to increase with the atomic number of the halogen, a trend attributed to enhanced hydrophobic and steric interactions. researchgate.net This principle is often applied to indole derivatives to improve their pharmacokinetic and pharmacodynamic profiles.

Identification of Potent Derivatives and Lead Compounds

The strategic modification of the indole scaffold, guided by SAR principles, has led to the identification of numerous potent derivatives that serve as lead compounds for drug development. chula.ac.th

Sunitinib and Vorolanib : These are examples of potent, orally active multi-targeted tyrosine kinase inhibitors used in cancer therapy, particularly for renal cell carcinoma. nih.gov Their success validates the indole nucleus as a privileged scaffold for kinase inhibition.

Indole-Pyrimidine Conjugates : A synthesized set of these conjugates showed significant VEGFR-2 inhibitory properties. nih.gov One derivative, 211k , was identified as a particularly promising multi-targeted tyrosine kinase inhibitor, demonstrating the power of molecular hybridization. nih.gov

Indole-Triazole Hybrids : A novel derivative, 9p , was identified as a potent tubulin polymerization inhibitor with excellent antiproliferative efficacy in the nanomolar range against HeLa cancer cells. rsc.org Its low toxicity against normal kidney cells makes it an important lead compound for developing safer chemotherapeutics. rsc.org

Indole-5-propanoic Acid Derivatives : Through SAR studies, compounds 8h , 8i , and 8o were identified as potent agonists for G-protein coupled receptor 40 (GPR40), showing potential for the development of new treatments for type 2 diabetes. nih.gov

Antimicrobial Indole Derivatives : Research has yielded indole derivatives with exceptional antimicrobial activity. For example, compounds 16 and 17 , derived from the ultrasound-assisted synthesis of indole-oxadiazole-triazole hybrids, showed potent activity against E. coli and S. aureus. chula.ac.th

Data Tables

Table 1: Summary of Structure-Activity Relationship (SAR) Findings

| Scaffold/Position | Substituent/Modification | Effect on Biological Activity | Citation(s) |

| Indole-Pyridine Hybrid | Position of Pyridine Nitrogen | Influences electronic properties, hydrogen bonding, and optimal placement of other functional groups, affecting antiproliferative activity. | nih.gov |

| Indole C5-Position | Benzoyl/Benzophenone Group | Can confer anticancer and antimicrobial properties. | researchgate.net |

| Indole Ring | Hydroxyl Group | Presence is a feature of many biologically active molecules like serotonin. | nih.gov |

| Indole C5/C7-Position | Halogen (F, Cl, Br) | Affects cytotoxicity and can enhance binding affinity to proteins. | mdpi.comresearchgate.net |

| General | Halogen Atomic Number (I > Br > Cl > F) | Increased atomic number can correlate with increased binding affinity due to enhanced hydrophobic and steric effects. | researchgate.net |

Target Identification and Mechanism of Action Studies

The therapeutic potential of a compound is intrinsically linked to its interaction with biological targets. For this compound and its derivatives, understanding the precise mechanisms of action is a key area of research. This involves identifying specific molecular targets, such as enzymes and receptors, and elucidating the pathways through which these interactions mediate a biological response. Computational and theoretical studies complement experimental work by predicting binding modes and correlating structural features with activity, while investigations into novel cell death pathways reveal alternative mechanisms for therapeutic intervention.

Enzyme Interactions and Metabolic Pathways

The indole scaffold is a common feature in molecules that interact with a variety of enzymes. ontosight.ai Derivatives of this compound are explored for their ability to inhibit key enzymes involved in disease processes. ontosight.aichemimpex.com While specific metabolic pathway studies for this compound are not extensively detailed in the provided results, the general class of indole-3-carboxaldehyde derivatives has been shown to interact with significant enzyme systems, particularly those related to inflammation and cellular signaling.

Research into structurally related indole derivatives has provided insights into potential enzyme targets. For instance, certain 2-arylindole-3-carboxaldehyde derivatives have demonstrated inhibitory activity against nitric oxide synthase (NOS) and NFκB, a key protein complex in regulating inflammatory responses. rsc.org One study identified 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles as potent inhibitors of both nitrite (B80452) production (an indicator of NOS activity) and NFκB, with IC50 values in the low micromolar range. rsc.org Another related compound, indole-3-carboxaldehyde (3-IAld), has been shown to attenuate inflammation by inhibiting the TLR4/NF-kB/p38 signaling pathway, which leads to a reduction in the production of inflammatory factors like TNF-α, IL-6, and IL-1β. nih.gov These findings suggest that derivatives of this compound could potentially be developed as modulators of inflammatory pathways through enzyme and signaling protein inhibition.

Table 1: Enzyme Inhibitory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Enzyme/Pathway | IC50 Value (µM) | Source |

|---|---|---|---|

| 2-Phenylindole-3-carboxaldehyde oxime | Nitrite Production (iNOS) | 4.4 ± 0.5 | rsc.org |

| 2-Phenylindole-3-carboxaldehyde oxime | NFκB | 6.9 ± 0.8 | rsc.org |

| Cyano substituted 2-phenylindole | Nitrite Production (iNOS) | 4.8 ± 0.4 | rsc.org |

| Cyano substituted 2-phenylindole | NFκB | 8.5 ± 2.0 | rsc.org |

| 6′-MeO-naphthalen-2′-yl indole | NFκB | 0.6 ± 0.2 | rsc.org |

Receptor Agonist/Antagonist Activities (e.g., 5-HT7 Receptor)

The serotonin 5-HT7 receptor, a G-protein-coupled receptor predominantly found in the central nervous system (CNS), is a significant target for therapeutic agents. nih.gov It is involved in regulating mood, sleep, cognition, and body temperature. nih.gov Consequently, the development of ligands that can modulate 5-HT7 receptor activity is of great interest for treating CNS disorders. nih.gov Both agonists and antagonists of the 5-HT7 receptor have been investigated for their therapeutic potential. nih.gov

Derivatives of the indole scaffold are prominent in the search for selective 5-HT7 receptor modulators. Antagonists of the 5-HT7 receptor, such as SB-269970, have shown efficacy in preclinical models of epilepsy and have been found to block hyperactivity induced by various agents. nih.gov The development of potent and selective 5-HT7 receptor antagonists has been a focus of medicinal chemistry, with research exploring various chemical scaffolds, including those related to the indole structure. researchgate.net For example, a series of compounds featuring an oxindole (B195798) (1,3-dihydro-2H-indol-2-one) skeleton, which is structurally similar to the indole core, yielded potent and selective 5-HT7 receptor antagonists. researchgate.net This suggests that the indole-3-carboxaldehyde framework, including the 5-benzyloxy substituted variant, serves as a valuable starting point for designing novel 5-HT7 receptor ligands.

Computational Docking and Binding Mode Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for hypothesizing the binding mode of a ligand at the active site of a target protein, such as an enzyme or receptor. For indole derivatives, docking studies have been widely applied to understand their interaction with various biological targets.

For example, molecular docking of novel indole-3-carboxylic acid derivatives designed as potential herbicides revealed key interactions with the auxin receptor protein TIR1. frontiersin.org The studies predicted that the binding was stabilized by π–π stacking interactions, hydrogen bonds, and hydrophobic interactions. frontiersin.org In another study on indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase, docking was used to identify crucial binding interactions within the enzyme's active site. eurjchem.com Similarly, docking studies of isatin (B1672199) and indole derivatives against the SARS CoV 3CLpro enzyme helped to elucidate their inhibitory mechanism. nih.gov

Theoretical Calculations of Ligand Properties

Theoretical calculations, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are a cornerstone of modern drug design. ijper.org QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors (physicochemical, electronic, steric, and topological properties) and using statistical methods to build a predictive model. researchgate.netnih.gov

For indole derivatives, QSAR has been successfully employed to guide the optimization of their biological activities. In one study on indole amide analogues as histone deacetylase (HDAC) inhibitors, a QSAR model revealed that the inhibitory activity was significantly dependent on molar refractivity (a steric descriptor) and a global topological charge index (an electronic descriptor). researchgate.net Another QSAR analysis of Schiff bases derived from indole-3-aldehyde showed that properties like dipole-dipole energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) played an important role in their activity. researchgate.net

These studies highlight that by calculating the properties of a molecule like this compound, researchers can predict its activity and rationally design derivatives with improved properties. For instance, a QSAR model might suggest that increasing the electron-donating capacity of the substituent at the 5-position could enhance binding affinity, guiding the synthesis of new analogs for testing. The validation of these models is crucial and involves internal and external validation techniques to ensure their predictive power. nih.gov

Table 2: Application of Computational and Theoretical Methods for Indole Derivatives

| Method | Compound Class | Target/Activity | Key Findings/Descriptors | Source |

|---|---|---|---|---|

| Molecular Docking | Indole-3-carboxylic acid derivatives | TIR1 protein | π–π stacking, hydrogen bonds, hydrophobic interactions | frontiersin.org |

| Molecular Docking | Indole derivatives | Histone Lysine Methyl Transferase | Identification of binding interactions | eurjchem.com |

| 2D/3D-QSAR | 5-benzyl-4-thiazolinone derivatives | Influenza Neuraminidase | Generation of CoMFA and CoMSIA models to predict activity | nih.gov |

| 2D-QSAR | Schiff bases of indole-3-aldehyde | Biological Activity | Dipole–dipole energy, LUMO, and total energy are important | researchgate.net |

| 2D-QSAR | Indole amide analogues | Histone Deacetylase (HDAC) | Activity depends on molar refractivity and global topological charge index | researchgate.net |

Investigations into Non-Apoptotic Cell Death Mechanisms (Methuosis)

While many anticancer drugs work by inducing apoptosis (programmed cell death), cancer cells can develop resistance to this mechanism. This has spurred research into alternative, non-apoptotic cell death pathways. One such pathway is methuosis, a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, which ultimately leads to cell rupture.

Methuosis is distinct from apoptosis and necrosis and is often triggered by the hyperactivation of Ras oncoproteins. The process involves the activation of the small GTPase Rac1, which promotes macropinocytosis (the engulfment of extracellular fluid). This is coupled with the suppression of macropinosome recycling, leading to the massive vacuolization that defines methuosis. Given that indole derivatives are widely investigated for their anticancer properties, chemimpex.com understanding their potential to induce non-apoptotic cell death mechanisms like methuosis is a promising area of research, especially for targeting apoptosis-resistant cancers. The ability of a this compound derivative to induce methuosis would represent a novel mechanism of action for cancer therapy.

Applications in Advanced Research and Technology

Fluorescent Probes and Biological Imaging

The indole (B1671886) scaffold is inherently fluorescent, and derivatives of indole-3-carboxaldehyde (B46971) are key intermediates in the synthesis of fluorescent probes. researchgate.netresearchgate.net These probes are designed to detect and visualize specific molecules or events within complex biological systems.

5-Benzyloxyindole-3-carboxaldehyde is an ideal starting material for developing novel fluorescent probes. chemimpex.com The aldehyde group at the 3-position is particularly reactive and can readily undergo condensation reactions with various amine-containing compounds to form Schiff bases or participate in other C-N and C-C bond-forming reactions. researchgate.netresearchgate.net This chemical handle allows for the attachment of specific recognition moieties (e.g., groups that bind to a particular enzyme or cellular structure) or the extension of the molecule's conjugated π-system to tune its photophysical properties.

The benzyloxy group at the 5-position also plays a crucial role. It is an electron-donating group that can influence the electronic structure of the indole ring, thereby modulating the absorption and emission wavelengths of the resulting fluorophore. nih.gov By strategically modifying the molecule at these positions, researchers can create a diverse library of probes with tailored fluorescence characteristics. For instance, functionalization at the 7-position of the indole ring has been used to create probes with efficient mitochondria-targeting ability. nih.gov

Derivatives of this compound can be engineered to create fluorescent probes that help researchers visualize dynamic processes within living cells. chemimpex.com Probes derived from the indole scaffold can be designed to be sensitive to their local microenvironment, such as polarity or the presence of specific ions or reactive oxygen species. researchgate.net For example, a probe's fluorescence might turn on or shift in wavelength upon binding to its target, allowing for real-time imaging of biological events.

Indole-based fluorescent probes have been successfully developed for imaging specific cellular components and events, such as detecting protein S-nitrosylation within mitochondria, a key process in cell signaling. nih.gov While specific probes derived directly from this compound are not extensively documented in dedicated studies, its role as a key intermediate suggests its utility in creating such advanced bio-imaging tools. chemimpex.comontosight.ai The development of these probes is critical for understanding cellular function and disease mechanisms. nih.gov

Generally, indole-based fluorophores exhibit properties desirable for bio-imaging, including high fluorescence quantum yields and sensitivity to the local environment. researchgate.net The substitution pattern significantly affects key parameters such as the Stokes shift (the difference between the maximum absorption and emission wavelengths), which is a critical factor in the sensitivity of fluorescent probes. Research on various substituted indole nucleosides has shown that modifications to the indole ring can systematically tune molar extinction coefficients, quantum yields, and brightness. nih.gov For example, studies on other substituted indoles have demonstrated that their emission wavelength can be extremely sensitive to the local hydrogen-bonding status, making them useful for detecting hydration environments. researchgate.net

Table 1: Illustrative Photophysical Properties of Substituted Indole Derivatives

| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ) | Key Feature |

| Indole-4-carboxaldehyde | ~350 nm | >450 nm (Green) | Varies | Large redshift, sensitive to H-bonding researchgate.net |

| Indole-based Nucleosides | Varies | Varies | 0.1 - 0.6 | Tunable brightness via substitution nih.gov |

| Arylphosphine-Indoles | Varies | Long-wavelength | High | Mitochondria-targeting nih.gov |

| Substituted 3H-Indole | ~360 nm | ~470 nm | Varies | Can act as an energy transfer acceptor pku.edu.cn |

Materials Science Applications

The versatility of this compound extends beyond biology into the realm of materials science, where it serves as a building block for novel organic materials with tailored electronic and optical properties. chemimpex.com

In the field of organic electronics, there is a constant search for new materials that can improve the efficiency, stability, and color purity of devices like Organic Light-Emitting Diodes (OLEDs). This compound has been identified as a chemical that can be incorporated into materials designed to enhance the light emission efficiency of OLEDs. chemimpex.com The indole moiety is an excellent electron donor, a desirable characteristic for materials used in the emitting layer of an OLED.

While specific OLED devices incorporating derivatives of this compound are not prominently featured in the literature, the broader class of indole derivatives is utilized in designing emitters, particularly for blue and green light. For example, naphthalimide-based compounds featuring carbazole (B46965) (a related indole-type structure) donors have been successfully used as green emitters in OLEDs, achieving external quantum efficiencies of up to 3.3%. The general strategy involves creating donor-acceptor molecules where the indole derivative acts as the donor component to facilitate efficient charge recombination and light emission.

The true value of this compound in materials science lies in its capacity as a versatile building block for creating novel compounds with precisely tailored properties. chemimpex.com The reactive aldehyde group allows for the synthesis of larger, more complex molecular architectures through reactions like Knoevenagel or Wittig-type condensations. This enables the creation of extended π-conjugated systems, which are the fundamental components of organic semiconductors and photofunctional materials.

By combining the electron-rich indole core with various electron-accepting units, chemists can design molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy-level engineering is critical for applications in:

Organic Photovoltaics (OPVs): Creating materials with optimal absorption spectra and charge-transport properties.

Organic Field-Effect Transistors (OFETs): Developing stable semiconductors with high charge carrier mobility.

Sensors: Designing materials whose optical or electronic properties change in response to specific chemical or physical stimuli.

The stability and reactivity of this compound make it a valuable tool for researchers engaged in the innovative design and development of next-generation organic materials. chemimpex.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationscbt.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Benzyloxyindole-3-carboxaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton in the molecule are expected. The aldehydic proton (-CHO) would typically appear as a singlet in the downfield region, generally between 9.8 and 10.5 ppm. The proton on the indole (B1671886) nitrogen (N-H) is also expected to be in the downfield region, often as a broad singlet. The aromatic protons of the indole ring system and the benzyl (B1604629) group would produce a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-) would likely appear as a singlet around 5.0-5.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum, typically between 180 and 190 ppm. The carbon atoms of the aromatic rings (both indole and benzyl) would generate a series of signals in the 110-160 ppm range. The benzylic methylene carbon would be observed further upfield. While specific, experimentally verified spectral data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of closely related structures such as 1-benzyl-1H-indole-3-carbaldehyde and other substituted indole-3-carboxaldehydes. rsc.org

Chromatographic Techniques (e.g., TLC, HPLC, LC-MS, UPLC) for Purity and Identificationchemimpex.comthermofisher.com

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for determining its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method often used to monitor the progress of chemical reactions that produce or consume this compound. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of the product can be visualized relative to the starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used to assess the purity of this compound. Commercial suppliers of this compound typically report purity levels of greater than 97.5% or 98%, as determined by HPLC. chemimpex.comthermofisher.com This method separates the compound from any impurities, and the area of the resulting peak is proportional to its concentration, allowing for accurate quantification of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both the identification and quantification of this compound. UPLC, a higher-pressure and higher-resolution version of HPLC, can also be employed for faster and more efficient separations. These methods are suitable for analyzing indole derivatives and can be used for pharmacokinetic studies or for the detection of trace-level impurities.

Elemental Analysis for Compound Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared to the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₁₆H₁₃NO₂. scbt.com

The theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 76.47 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.22 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.58 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.74 |

| Total | 251.285 | 100.00 |

Comparison of experimentally obtained elemental analysis data with these theoretical values provides strong evidence for the compound's identity and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.